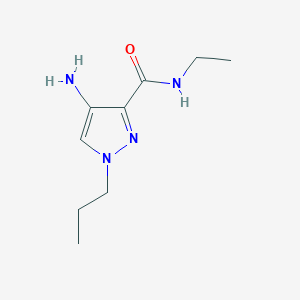
4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine (TCTA) is a chemical compound that is used in a variety of applications, including scientific research, lab experiments, and drug synthesis. It has a wide range of properties, including being a strong acid, a good solvent, and a good stabilizer. TCTA has a variety of applications in the field of scientific research, including being used as a catalyst, stabilizer, and a reagent. In addition, it is used in the synthesis of various drugs and is known to have a number of biochemical and physiological effects.
Scientific Research Applications
Antimalarial Activity
- 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine derivatives have been explored for their antimalarial properties. A study by Werbel et al. (1987) demonstrated that compounds of this class exhibited modest antimalarial activity, highlighting their potential in medicinal chemistry (Werbel, Elslager, Hess, & Hutt, 1987).
Crystal Structure Analysis
- The crystal structure of derivatives of this compound has been analyzed, contributing to a better understanding of their physical and chemical properties. For instance, Jeon et al. (2014) investigated the structure of anilazine, a triazine fungicide, revealing its molecular arrangement and intermolecular interactions (Jeon, Kim, Kang, & Kim, 2014).
Synthesis and Properties
- Research on synthesizing and exploring the properties of various derivatives of this compound has been extensive. Popov et al. (1999) developed a procedure for synthesizing substituted 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines, contributing to the field of organic synthesis (Popov, Shastin, Luzina, Pushin, & Gavrishova, 1999).
Proton-Conducting Aromatic Polymers
- Tigelaar et al. (2009) synthesized a series of novel fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups. These polymers were investigated for their potential use in proton exchange membranes, highlighting the material's application in energy and environmental technology (Tigelaar, Palker, Jackson, Anderson, Wainright, & Savinell, 2009).
Novel Energetic Nitrogen-Rich Polymers
- A study by Rezaii et al. (2022) focused on synthesizing novel energetic nitrogen-rich polymers based on the 1,3,5-triazine ring. These polymers were analyzed for their thermal stability and potential applications in materials science (Rezaii, Nazmi Miardan, Fathi, & Mahkam, 2022).
properties
IUPAC Name |
4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNBKWLTNOOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[2-(allyloxy)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2622180.png)

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B2622184.png)






![2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2622196.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2622198.png)
![2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
